Methanone, [3-(3,4-dimethoxyphenyl)oxiranyl](4-methoxyphenyl)-
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Overview
Description
Methanone, 3-(3,4-dimethoxyphenyl)oxiranyl- is a complex organic compound with the molecular formula C18H16O6 It is characterized by the presence of an oxirane ring and multiple methoxy groups attached to aromatic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, 3-(3,4-dimethoxyphenyl)oxiranyl- typically involves the reaction of 3,4-dimethoxybenzaldehyde with 4-methoxyphenylacetic acid in the presence of a suitable catalyst. The reaction proceeds through an aldol condensation followed by cyclization to form the oxirane ring. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate and an organic solvent like ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Methanone, 3-(3,4-dimethoxyphenyl)oxiranyl- can undergo various chemical reactions, including:
Oxidation: The oxirane ring can be opened through oxidation reactions using reagents like hydrogen peroxide or peracids.
Reduction: The compound can be reduced to form diols using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as halides, amines, and thiols.
Major Products Formed
Oxidation: Formation of diols and carboxylic acids.
Reduction: Formation of alcohols and diols.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Methanone, 3-(3,4-dimethoxyphenyl)oxiranyl- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methanone, 3-(3,4-dimethoxyphenyl)oxiranyl- involves its interaction with specific molecular targets. The oxirane ring can react with nucleophiles in biological systems, leading to the formation of covalent bonds with proteins and DNA. This can result in the modulation of biological pathways and the exertion of therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
(3-(1,3-Benzodioxol-5-yl)-2-oxiranyl)(4-methoxyphenyl)methanone: Similar structure with a benzodioxole ring instead of the dimethoxyphenyl group.
Bis(3,4-dimethoxyphenyl)methanone: Lacks the oxirane ring but has two dimethoxyphenyl groups.
(4-Methoxyphenyl)[3-(4-methoxyphenyl)-2-oxiranyl]methanone: Similar structure with different substitution patterns on the aromatic rings.
Uniqueness
Methanone, 3-(3,4-dimethoxyphenyl)oxiranyl- is unique due to the presence of both an oxirane ring and multiple methoxy groups, which confer distinct chemical reactivity and potential biological activity .
Properties
CAS No. |
861881-87-0 |
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Molecular Formula |
C18H18O5 |
Molecular Weight |
314.3 g/mol |
IUPAC Name |
[3-(3,4-dimethoxyphenyl)oxiran-2-yl]-(4-methoxyphenyl)methanone |
InChI |
InChI=1S/C18H18O5/c1-20-13-7-4-11(5-8-13)16(19)18-17(23-18)12-6-9-14(21-2)15(10-12)22-3/h4-10,17-18H,1-3H3 |
InChI Key |
OYHUVSXXTRGUON-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2C(O2)C3=CC(=C(C=C3)OC)OC |
Origin of Product |
United States |
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